An In-depth Technical Guide to the Physicochemical Properties and Thermodynamic Stability of 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
An In-depth Technical Guide to the Physicochemical Properties and Thermodynamic Stability of 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties and thermodynamic stability of the compound 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one. The information contained herein is intended to support research, development, and formulation activities by providing a detailed understanding of the molecule's fundamental characteristics.
Introduction
1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, a molecule of interest within the broader class of isoindolinone derivatives, presents a unique combination of structural features that warrant a thorough investigation of its chemical and physical attributes. The presence of a primary aromatic amine, a lactam ring, and an acetyl group suggests a complex interplay of properties that will influence its behavior in various experimental and physiological settings. This guide will systematically explore these characteristics, offering both theoretical predictions and detailed experimental protocols for their empirical determination.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is paramount for its successful development and application. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Identity and Structure
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IUPAC Name: 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
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CAS Number: 722444-62-4[1]
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Molecular Formula: C₁₀H₁₂N₂O[2]
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Molecular Weight: 176.21 g/mol [2]
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Chemical Structure:
Caption: Chemical structure of 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one.
Predicted Physicochemical Data
In the absence of extensive experimental data in the public domain, computational models provide valuable initial estimates of a compound's properties. These predictions are generated using various algorithms, including quantitative structure-property relationship (QSPR) models.[3] It is crucial to note that these are theoretical values and should be confirmed by empirical testing.
| Property | Predicted Value | Method/Software |
| Melting Point | 150-180 °C | Based on similar structures and general prediction algorithms. |
| Boiling Point | 400-450 °C (at 760 mmHg) | Based on similar structures and general prediction algorithms. |
| Water Solubility | Moderately Soluble | Predicted based on the presence of polar functional groups capable of hydrogen bonding. |
| logP (Octanol-Water Partition Coefficient) | 1.5 ± 0.5 | A measure of lipophilicity; crucial for predicting membrane permeability. |
| pKa (Acid Dissociation Constant) | Basic pKa: 4.0-5.0 (aromatic amine); Acidic pKa: >14 (amide N-H) | The aromatic amine is the primary basic center. |
Experimental Determination of Physicochemical Properties
The following section details the standard experimental protocols for the precise determination of the key physicochemical parameters.
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Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid.
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Methodology (Capillary Method - USP <741>):
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A small, finely powdered sample is packed into a capillary tube.
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The tube is placed in a calibrated melting point apparatus.
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The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded.
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Causality: A sharp melting point range is indicative of high purity, while a broad range suggests the presence of impurities.
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Principle: Solubility is a critical parameter influencing bioavailability and formulation design.
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Methodology (Equilibrium Shake-Flask Method):
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An excess amount of the compound is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
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The vials are agitated at a constant temperature (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-48 hours).
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The suspensions are filtered or centrifuged to remove undissolved solids.
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The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Expertise & Experience: The choice of solvents and pH values should reflect physiologically relevant conditions and potential formulation vehicles.
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Principle: The pKa value(s) define the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets.
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Methodology (Potentiometric Titration):
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A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve, typically at the half-equivalence point.
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Trustworthiness: This method provides a direct and reliable measure of the compound's ionization constants.
Caption: Workflow for the experimental determination of key physicochemical properties.
Thermodynamic Stability
Assessing the thermodynamic stability of a pharmaceutical compound is a regulatory requirement and is critical for ensuring its safety, efficacy, and shelf-life. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.[4][5]
Forced Degradation (Stress) Studies
Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop a stability-indicating analytical method.[4]
The selection of stress conditions is based on the functional groups present in 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one:
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Acidic and Basic Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions.
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Oxidation: The primary aromatic amine and the benzylic positions of the dihydroisoindole ring are potential sites of oxidation.
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Thermal Stress: To evaluate the impact of heat on the molecule's integrity.
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Photostability: To assess degradation upon exposure to light, as aromatic systems can be photosensitive.
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Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at elevated temperatures (e.g., 60-80 °C) for various time points (e.g., 2, 8, 24 hours).
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Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature and elevated temperatures for various time points.
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Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
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Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) in a controlled oven.
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Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
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Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method.
Caption: General workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
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Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. Coupling with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
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Method Development Strategy:
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Column Selection: A C18 reversed-phase column is a good starting point due to the moderate polarity of the parent compound.
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Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is likely necessary to resolve the parent compound from its more polar degradation products. The pH of the aqueous phase should be carefully selected based on the pKa of the analyte to ensure good peak shape and retention.
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Wavelength Selection: The UV detection wavelength should be chosen at the λmax of the parent compound to ensure maximum sensitivity. A photodiode array (PDA) detector is advantageous for monitoring peak purity.
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Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Potential Degradation Pathways
Based on the structure of 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, the following degradation pathways are plausible under stress conditions:
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Hydrolysis of the Lactam Ring: This is a likely degradation pathway under both acidic and basic conditions, leading to the formation of a dicarboxylic acid or its corresponding salt.
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Oxidation of the Aromatic Amine: The primary amine can be oxidized to form various products, including nitroso, nitro, and polymeric species.
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N-Deacetylation: The acetyl group may be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
Caption: Plausible degradation pathways for the target compound.
Recommended Storage and Handling
Based on the potential for hydrolytic and oxidative degradation, the following storage conditions are recommended to ensure the long-term stability of 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one:
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Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
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Light: Protect from light to prevent photolytic degradation.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially for long-term storage or for reference standards.
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Handling: Avoid exposure to strong acids, bases, and oxidizing agents.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and thermodynamic stability of 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one. While predicted values offer initial guidance, the detailed experimental protocols provided herein are essential for obtaining empirical data to support drug development activities. A thorough characterization of these fundamental properties is a critical step in advancing this compound through the research and development pipeline.
References
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Propersea - Property Prediction. (n.d.). Retrieved from [Link]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
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TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]
- U.S. Food and Drug Administration. (2000).
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 40-49.
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NextSDS. (n.d.). 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one. Retrieved from [Link]
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
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NextSDS. (n.d.). 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one. Retrieved from [Link]
